N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
CAS No.:
Cat. No.: VC14798543
Molecular Formula: C19H21N5O4S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O4S |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O4S/c1-3-10-23-16(26)12-6-4-5-7-13(12)24-15(25)8-9-19(23,24)17(27)20-18-22-21-14(29-18)11-28-2/h4-7H,3,8-11H2,1-2H3,(H,20,22,27) |
| Standard InChI Key | NBAKPAPISOWNEC-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, reflects its intricate architecture. Key structural components include:
-
A pyrrolo[1,2-a]quinazoline fused ring system with two ketone groups at positions 1 and 5.
-
A 4-propyl substituent on the tetrahydropyrrolo moiety.
-
A 1,3,4-thiadiazole ring substituted with a methoxymethyl group at position 5, connected via a carboxamide linkage to the quinazoline core.
The molecular formula is C₁₉H₂₁N₅O₄S, with a molar mass of 415.5 g/mol. The Z-configuration of the thiadiazolylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₄S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | As above |
| Canonical SMILES | CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC |
| Standard InChI | InChI=1S/C19H21N5O4S/c1-3-10-23-16(26)12-6-4-5-7-13(12)24-15(25)8-9-19(23,24)17(27)20-18-22-21-14(29-18)11-28-2/h4-7H,3,8-11H2,1-2H3,(H,20,22,27) |
Stereoelectronic Features
The thiadiazole ring’s electron-deficient nature facilitates π-π stacking and hydrogen bonding, while the methoxymethyl group enhances solubility in polar solvents. The propyl chain introduces hydrophobicity, potentially influencing membrane permeability. X-ray crystallography of analogous compounds (e.g., ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) reveals flattened envelope conformations in fused heterocycles, suggesting similar behavior in this molecule .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound likely involves modular assembly of the pyrrolo[1,2-a]quinazoline and thiadiazole moieties. A plausible retrosynthetic pathway includes:
-
Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with propylamine to generate the tetrahydropyrrolo[1,2-a]quinazoline scaffold.
-
Thiadiazole Synthesis: Cyclization of thiosemicarbazide with formaldehyde and methanol under acidic conditions to yield 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.
-
Coupling Reaction: Amide bond formation between the quinazoline carboxylate and thiadiazolylamine using carbodiimide coupling agents.
Optimization Challenges
-
Regioselectivity: Ensuring correct substitution on the thiadiazole ring requires precise control of reaction stoichiometry.
-
Stereochemical Integrity: Maintaining the Z-configuration during imine formation demands inert atmospheres and low temperatures .
Hypothesized Biological Activities
While direct pharmacological data for this compound remains scarce, structural analogs provide insights into potential bioactivities:
Anticancer Mechanisms
The pyrrolo[1,2-a]quinazoline core resembles kinase inhibitors like imatinib. Molecular docking studies suggest that the planar quinazoline system could intercalate DNA or inhibit topoisomerase II, while the thiadiazole moiety may chelate metal ions critical for enzyme function .
Anti-inflammatory Applications
Tetrazolo[1,5-a]pyrimidine analogs inhibit human neutrophil elastase (HNE), a protease implicated in chronic inflammation . The ketone groups in this compound may similarly interact with HNE’s catalytic triad (His57, Asp102, Ser195).
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
Future Research Directions
-
Synthetic Upgrading: Develop enantioselective routes to access stereoisomers for activity profiling.
-
ADMET Profiling: Evaluate pharmacokinetic properties like plasma protein binding and cytochrome P450 interactions.
-
Target Identification: Use affinity chromatography or CRISPR screening to map molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume